molecular formula C23H22N4O2 B278367 N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethylbenzamide

N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethylbenzamide

Cat. No. B278367
M. Wt: 386.4 g/mol
InChI Key: QNNWYGOPBXLMPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethylbenzamide, also known as BMB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BMB is a benzotriazole derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In

Mechanism of Action

N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethylbenzamide has been shown to exhibit antioxidant properties by scavenging reactive oxygen species. It has also been shown to have photodynamic activity, which involves the generation of reactive oxygen species upon exposure to light. N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethylbenzamide's ability to inhibit corrosion is thought to be due to its ability to adsorb onto metal surfaces and form a protective film.
Biochemical and Physiological Effects
N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethylbenzamide has been shown to have low toxicity and is not mutagenic or carcinogenic. In addition, N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethylbenzamide has been shown to have anti-inflammatory and analgesic effects, which may be due to its antioxidant properties. N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethylbenzamide has also been investigated for its potential to inhibit the growth of cancer cells and to protect against UV-induced skin damage.

Advantages and Limitations for Lab Experiments

N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethylbenzamide has several advantages for laboratory experiments, including its low toxicity, ease of synthesis, and stability under various conditions. However, N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethylbenzamide's hydrophobic nature can make it difficult to dissolve in aqueous solutions, which may limit its use in certain experiments.

Future Directions

Future research on N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethylbenzamide could focus on its potential applications in drug delivery systems, as well as its ability to inhibit the growth of cancer cells and protect against UV-induced skin damage. In addition, further studies could investigate the use of N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethylbenzamide as a corrosion inhibitor for various metal surfaces and as a polymer stabilizer in different types of polymers.
Conclusion
In conclusion, N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethylbenzamide is a benzotriazole derivative that has gained attention in scientific research due to its potential applications in various fields. N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethylbenzamide has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. Future research on N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethylbenzamide could focus on its potential applications in drug delivery systems, as well as its ability to inhibit the growth of cancer cells and protect against UV-induced skin damage.

Synthesis Methods

N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethylbenzamide can be synthesized through various methods, including the reaction of 2,4-dimethylbenzoyl chloride with N-(4-methoxyphenyl)-6-methyl-1,2,3-benzotriazole-5-carboxamide in the presence of a base such as triethylamine. Another method involves the reaction of 2,4-dimethylbenzoic acid with N-(4-methoxyphenyl)-6-methyl-1,2,3-benzotriazole-5-carboxamide in the presence of a coupling agent such as dicyclohexylcarbodiimide. Both methods result in the formation of N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethylbenzamide as a white crystalline powder.

Scientific Research Applications

N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethylbenzamide has been studied for its potential applications in various fields, including as a fluorescent probe for detecting reactive oxygen species, as a photosensitizer for photodynamic therapy, and as a corrosion inhibitor for metal surfaces. In addition, N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethylbenzamide has been investigated for its potential use as a polymer stabilizer and as a UV absorber in sunscreen formulations.

properties

Molecular Formula

C23H22N4O2

Molecular Weight

386.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]-2,4-dimethylbenzamide

InChI

InChI=1S/C23H22N4O2/c1-14-5-10-19(15(2)11-14)23(28)24-20-13-22-21(12-16(20)3)25-27(26-22)17-6-8-18(29-4)9-7-17/h5-13H,1-4H3,(H,24,28)

InChI Key

QNNWYGOPBXLMPD-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2C)C4=CC=C(C=C4)OC)C

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2C)C4=CC=C(C=C4)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.